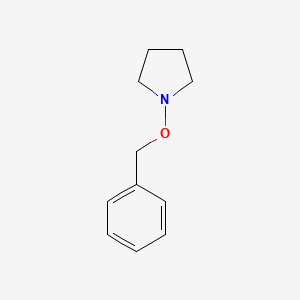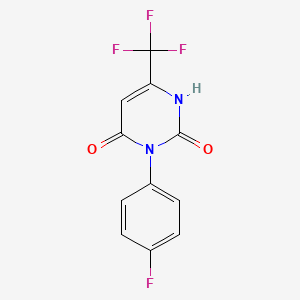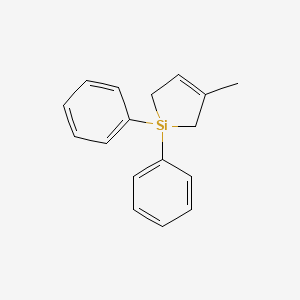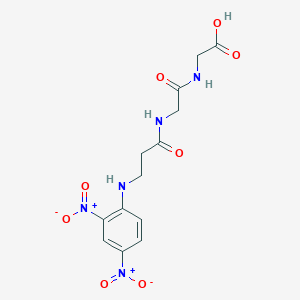
Dinitrophenyl-beta-alanyl-glycyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitrophenyl-beta-alanyl-glycyl-glycine is a tripeptide compound with the molecular formula C13H15N5O8 It is characterized by the presence of a dinitrophenyl group attached to the nitrogen of the glycyl residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dinitrophenyl-beta-alanyl-glycyl-glycine typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The dinitrophenyl group is introduced through a reaction with dinitrofluorobenzene. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps.
Analyse Des Réactions Chimiques
Types of Reactions
Dinitrophenyl-beta-alanyl-glycyl-glycine can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.
Reduction: Formation of amino derivatives of the original compound.
Substitution: Formation of substituted dinitrophenyl derivatives.
Applications De Recherche Scientifique
Dinitrophenyl-beta-alanyl-glycyl-glycine has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of amino acids and peptides.
Biology: Employed in studies involving protein structure and function due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the synthesis of specialized peptides and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of dinitrophenyl-beta-alanyl-glycyl-glycine involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable complexes. This interaction can affect the protein’s structure and function, making it useful in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dinitrophenyl-beta-alanyl-glycyl-glycine
- Dinitrophenyl-beta-alanyl-glycyl-lysine
- Dinitrophenyl-beta-alanyl-glycyl-alanine
Uniqueness
This compound is unique due to its specific sequence of amino acids and the presence of the dinitrophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
39555-56-1 |
|---|---|
Formule moléculaire |
C13H15N5O8 |
Poids moléculaire |
369.29 g/mol |
Nom IUPAC |
2-[[2-[3-(2,4-dinitroanilino)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H15N5O8/c19-11(15-6-12(20)16-7-13(21)22)3-4-14-9-2-1-8(17(23)24)5-10(9)18(25)26/h1-2,5,14H,3-4,6-7H2,(H,15,19)(H,16,20)(H,21,22) |
Clé InChI |
CPJBFJHFOFDTMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


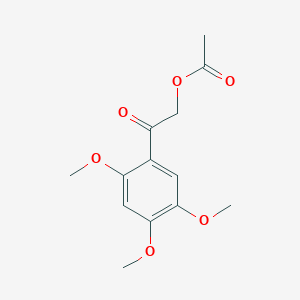
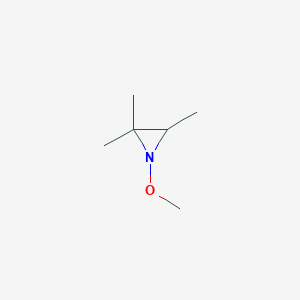

![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
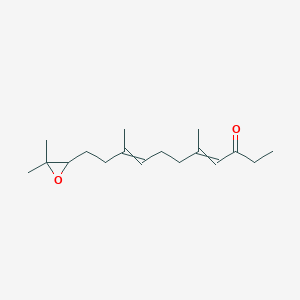

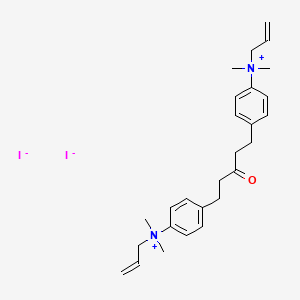
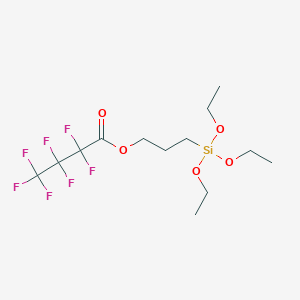
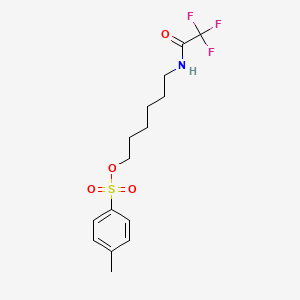
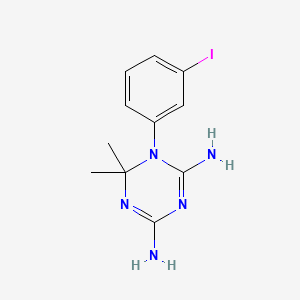
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
